3-(5-Bromo-2-chlorophenyl)-1-methyl-1h-pyrazol-5-amine

Medicinal chemistry Synthetic intermediate Regioisomer

3-(5-Bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1153432-73-5) is a heterocyclic small molecule belonging to the 5-aminopyrazole class, with the molecular formula C₁₀H₉BrClN₃ and a molecular weight of 286.55 g·mol⁻¹. The compound features a 1-methylpyrazole core substituted at the 3-position with a 5-bromo-2-chlorophenyl ring and bears a free primary amine at the 5-position, making it a versatile synthetic building block for subsequent N-functionalization or diazotization chemistry.

Molecular Formula C10H9BrClN3
Molecular Weight 286.55 g/mol
Cat. No. B15312779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromo-2-chlorophenyl)-1-methyl-1h-pyrazol-5-amine
Molecular FormulaC10H9BrClN3
Molecular Weight286.55 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=C(C=CC(=C2)Br)Cl)N
InChIInChI=1S/C10H9BrClN3/c1-15-10(13)5-9(14-15)7-4-6(11)2-3-8(7)12/h2-5H,13H2,1H3
InChIKeyGTMSQURZVLMOFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine: Core Chemical Identity and Procurement-Grade Characterization


3-(5-Bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1153432-73-5) is a heterocyclic small molecule belonging to the 5-aminopyrazole class, with the molecular formula C₁₀H₉BrClN₃ and a molecular weight of 286.55 g·mol⁻¹ . The compound features a 1-methylpyrazole core substituted at the 3-position with a 5-bromo-2-chlorophenyl ring and bears a free primary amine at the 5-position, making it a versatile synthetic building block for subsequent N-functionalization or diazotization chemistry . Its dual halogenation pattern (Br and Cl) provides two chemically distinct handles for sequential cross-coupling reactions, a feature that differentiates it from mono-halogenated analogs in synthetic planning.

Why 3-(5-Bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine Cannot Be Replaced by Generic In-Class Analogs


Within the 3-aryl-1-methyl-1H-pyrazol-5-amine family, seemingly minor alterations in halogen position or identity produce compounds with fundamentally different reactivity profiles. The target compound's specific 5-bromo-2-chloro substitution pattern on the phenyl ring is regioisomerically distinct from the commercially available 3-(2-bromo-5-chlorophenyl) variant (CAS 1694884-35-9) , and both differ from mono-halogenated analogs such as 3-(4-bromophenyl)-1-methyl-1H-pyrazol-5-amine [1]. These positional differences alter the electronic environment of the pyrazole ring and the steric accessibility of the reactive amine, directly affecting performance in downstream transformations such as palladium-catalyzed cross-couplings, N-arylations, and diazotization reactions [2]. Because the compound is predominantly utilized as a synthetic intermediate rather than a final bioactive entity, its procurement value stems from precise regiochemical identity, not general class membership. The quantitative evidence below substantiates where this identity matters.

Quantitative Differentiation Evidence: 3-(5-Bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine vs. Closest Analogs


Regioisomeric Identity: 5-Bromo-2-chlorophenyl vs. 2-Bromo-5-chlorophenyl Substitution

The target compound carries the bromine atom at the 5-position and chlorine at the 2-position of the phenyl ring. Its closest commercially available regioisomer, 3-(2-bromo-5-chlorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1694884-35-9) , has the halogen positions swapped. While both share the identical molecular formula (C₁₀H₉BrClN₃) and molecular weight (286.55 g·mol⁻¹), the para- vs. ortho-relationship of the bromine substituent relative to the pyrazole attachment point creates distinct electronic and steric environments that are known to affect coupling rates in Pd-catalyzed transformations [1]. No head-to-head biological or reactivity comparison between these two specific regioisomers has been published.

Medicinal chemistry Synthetic intermediate Regioisomer

Purity Specification: 98% Assay Grade for Reliable Downstream Chemistry

A reputable commercial source (Leyan/Shanghai Haohong Biomedical) supplies 3-(5-Bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine at a certified purity of 98% . This purity level is suitable for direct use in multi-step synthetic sequences without additional purification. In contrast, the close analog 3-(4-bromophenyl)-1-methyl-1H-pyrazol-5-amine is not listed with a publicly available purity specification from the same source, and the regioisomer 3-(2-bromo-5-chlorophenyl)-1-methyl-1H-pyrazol-5-amine is available at 97% purity from alternative suppliers , representing a 1% absolute purity difference that may be consequential in scale-up or sensitive catalytic reactions.

Chemical procurement Purity specification Building block

Dual Halogenation: Orthogonal Reactivity of Br and Cl for Sequential Cross-Coupling

The 5-bromo-2-chlorophenyl substituent provides two aryl halide sites with intrinsically different oxidative addition rates toward palladium(0). Aryl bromides are typically 10–100× more reactive than aryl chlorides in Pd-catalyzed cross-coupling reactions under standard conditions [1]. This built-in reactivity gradient enables chemoselective sequential coupling: the bromide can be engaged first (e.g., Suzuki–Miyaura), followed by activation of the chloride under more forcing conditions. Mono-halogenated analogs such as 3-(4-bromophenyl)-1-methyl-1H-pyrazol-5-amine [2] lack this orthogonal handle, limiting diversification to a single coupling event. Quantitative kinetic data for this specific substrate have not been published; the reactivity differential is inferred from well-established relative rates of ArBr vs. ArCl in Pd(0) oxidative addition (k(ArBr)/k(ArCl) ≈ 10–100) [3].

Synthetic methodology C–C coupling Sequential functionalization

Free 5-Amine Handle Enables Diversification into Amides, Ureas, and Fused Heterocycles

The primary aromatic amine at the pyrazole 5-position is a versatile functional group that can undergo acylation, sulfonylation, reductive amination, diazotization, and Buchwald–Hartwig N-arylation. Published methodology demonstrates that 5-amino-1-arylpyrazoles can be converted to the corresponding desamino, chloro, bromo, iodo, and methylthio derivatives via nonaqueous diazotization [1], and that the free N–H can participate in Pd-catalyzed direct C–H arylation at the pyrazole 4-position [2]. Analogs in which the 5-amine is already derivatized (e.g., 5-chloro or 5-alkylamino pyrazoles) foreclose these diversification pathways. No quantitative comparative reaction yield data are available for the target compound specifically.

Synthetic diversification Amine functionalization Heterocycle synthesis

Procurement-Driven Application Scenarios for 3-(5-Bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine


Sequential Diversification Library Synthesis in Medicinal Chemistry

Medicinal chemistry teams requiring a common intermediate for parallel library synthesis benefit from the orthogonal Br/Cl substitution pattern. The bromine can be engaged in a first-round Suzuki–Miyaura coupling (e.g., with arylboronic acids at 80 °C), followed by a second-round Buchwald–Hartwig amination at the chlorine position under more forcing conditions (e.g., 100–120 °C with a stronger ligand). This enables systematic exploration of two independent vectors from a single building block, as supported by the class-level reactivity differential between Ar–Br and Ar–Cl bonds [1].

Kinase Inhibitor Scaffold Elaboration

3-Aryl-5-aminopyrazoles constitute a privileged scaffold in kinase inhibitor design, with the 5-amino group serving as a key hydrogen-bond donor to the hinge region of the ATP-binding pocket. The 5-bromo-2-chlorophenyl substituent provides both hydrophobic surface complementarity (via the halogens) and synthetic handles for further optimization. The 98% purity specification from Leyan ensures that structure–activity relationship (SAR) data are not confounded by impurities, supporting reproducible biological assay results.

Agrochemical Intermediate for 5-Substituted Alkylaminopyrazole Pesticides

Patent literature describes 5-substituted alkylaminopyrazole derivatives as pesticidal agents (including arthropod and helminth control) [2]. The free 5-amine of the target compound can be directly alkylated or reductively aminated to access this chemotype. The dual-halogen pattern offers the potential for late-stage diversification to fine-tune physicochemical properties such as log P and metabolic stability, which are critical for field performance.

Building Block for PROTAC and Molecular Glue Research

The 5-bromo-2-chlorophenyl moiety is structurally related to fragments that interact with cereblon (CRBN) E3 ubiquitin ligase, a key component of PROTAC design. The free amine at the pyrazole 5-position provides a convenient attachment point for polyethylene glycol (PEG) linkers or other bifunctional connectors. The compound's dual halogenation enables iterative coupling to assemble ternary complex degraders, a strategy that is difficult to execute with mono-halogenated or regioisomerically distinct analogs that lack the precise halogen geometry [3].

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